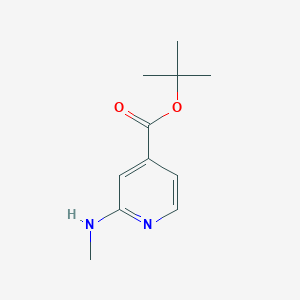![molecular formula C16H12F2N4O3 B2580773 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-difluorobenzamide CAS No. 2034321-36-1](/img/structure/B2580773.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-difluorobenzamide” is a compound with the molecular formula C15H14N6O4 . It has a molecular weight of 342.31 g/mol .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives, which includes the compound , has been discussed in various studies . One such method involves starting from 2,4,6-triaminopyrimidine with the sodium salt of nitromalonaldehyde .Molecular Structure Analysis
The compound has a complex structure that includes a pyridopyrimidine core . The InChI string for this compound is InChI=1S/C15H14N6O4/c22-11(9-21-12(23)4-2-6-18-21)16-7-8-20-14(24)10-3-1-5-17-13(10)19-15(20)25/h1-6H,7-9H2,(H,16,22)(H,17,19,25) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 342.31 g/mol and a complexity of 646 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The topological polar surface area is 124 Ų .科学的研究の応用
Molecular Structure and Stability
One of the foundational aspects of research on this compound involves understanding its molecular structure and stability. Studies have examined the conformational properties of related molecules, focusing on how specific substituents affect molecular conformation and stability. For instance, the role of pentafluorophenyl as a Lewis acid to stabilize a cis secondary amide conformation in a related molecule highlights the importance of molecular architecture in determining the compound's physical and chemical properties (Forbes et al., 2001).
Antiproliferative and Anticancer Activity
Research has also focused on the antiproliferative and anticancer activities of compounds with similar structures. A study on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide demonstrated marked inhibition against several human cancer cell lines, showing promising anticancer activity (Huang et al., 2020). This research indicates the potential for structurally similar compounds to be used in cancer therapy.
Polymer Synthesis and Characterization
Another area of application involves the synthesis and characterization of polymers incorporating pyrimidine and dihydropyrimidine rings. Studies in this domain have explored the development of new diamines and the resulting polymers' solubility, thermal stability, and specific heat capacities (Butt et al., 2005). These findings are crucial for the advancement of materials science, offering insights into designing polymers with desirable physical and chemical properties.
Antibacterial and Antimicrobial Properties
The antibacterial and antimicrobial properties of compounds featuring the pyrimidinone and dihydropyrimidinone cores have been extensively studied. Research in this area aims to develop new antimicrobial agents that can address the growing concern of antibiotic resistance. A study on the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid, for example, explored the potential of these compounds to serve as new antimicrobial agents, highlighting the significance of functional groups in determining biological activity (Sukach et al., 2015).
将来の方向性
特性
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O3/c17-9-3-4-10(12(18)8-9)14(23)20-6-7-22-15(24)11-2-1-5-19-13(11)21-16(22)25/h1-5,8H,6-7H2,(H,20,23)(H,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKMRXBDYANVIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=C(C=C(C=C3)F)F)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide](/img/structure/B2580690.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-bromothiophen-2-yl)methanone](/img/structure/B2580691.png)
![3-(4-Ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2580692.png)
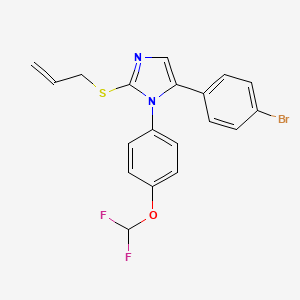
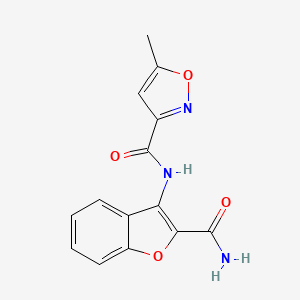
![3-((pyridin-3-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2580699.png)
![3-(3,5-Dimethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2580700.png)
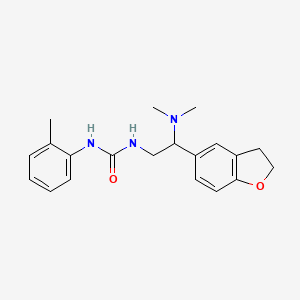
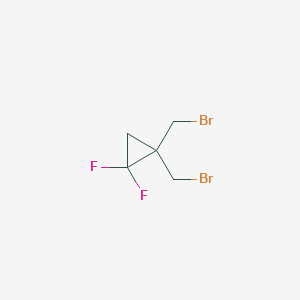
![N-[(4-cyanophenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B2580707.png)


![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2580712.png)
